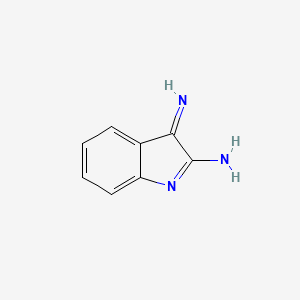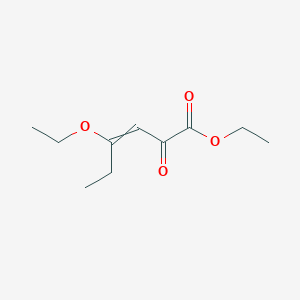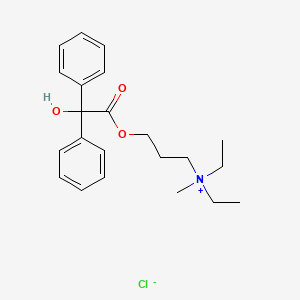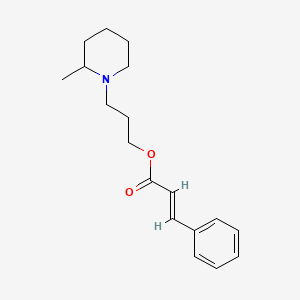
(4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a 4-methylphenyl group attached to a (Z)-3-dimethoxyphosphoryloxybut-2-enoate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate typically involves the reaction of 4-methylphenol with appropriate phosphorylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to isolate the compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes careful monitoring of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphates or phosphonates.
Scientific Research Applications
(4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryloxy groups into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate involves its interaction with specific molecular targets. The phosphoryloxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- (4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- (4-ethylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate
Uniqueness
(4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties to the molecule. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
64011-88-7 |
|---|---|
Molecular Formula |
C13H17O6P |
Molecular Weight |
300.24 g/mol |
IUPAC Name |
(4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H17O6P/c1-10-5-7-12(8-6-10)18-13(14)9-11(2)19-20(15,16-3)17-4/h5-9H,1-4H3/b11-9- |
InChI Key |
BMIYVSFIYHCVEE-LUAWRHEFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(=O)/C=C(/C)\OP(=O)(OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C=C(C)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
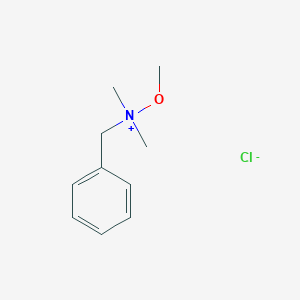
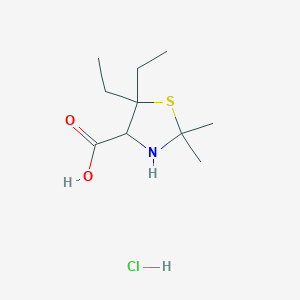

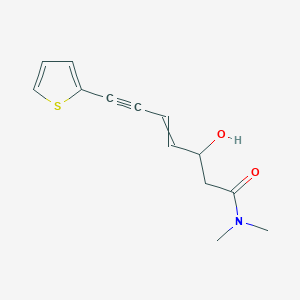

![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
